molecular formula C8H15N3O2 B12362717 5-Morpholin-4-yldiazinan-3-one

5-Morpholin-4-yldiazinan-3-one

Cat. No.: B12362717
M. Wt: 185.22 g/mol
InChI Key: WLPJEVSMXAIZMO-UHFFFAOYSA-N
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Description

5-Morpholin-4-yldiazinan-3-one: is a heterocyclic compound that features both morpholine and diazinane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholin-4-yldiazinan-3-one typically involves the reaction of morpholine derivatives with diazinane precursors. One common method involves the cyclization of a morpholine derivative with a diazinane compound under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid or base, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and cost-effectiveness. The process may include steps such as purification and crystallization to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

5-Morpholin-4-yldiazinan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

5-Morpholin-4-yldiazinan-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Morpholin-4-yldiazinan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Morpholin-4-yldiazinan-3-one is unique due to its combination of morpholine and diazinane rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

5-morpholin-4-yldiazinan-3-one

InChI

InChI=1S/C8H15N3O2/c12-8-5-7(6-9-10-8)11-1-3-13-4-2-11/h7,9H,1-6H2,(H,10,12)

InChI Key

WLPJEVSMXAIZMO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2CC(=O)NNC2

Origin of Product

United States

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